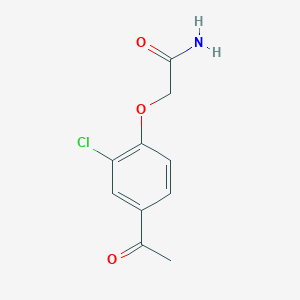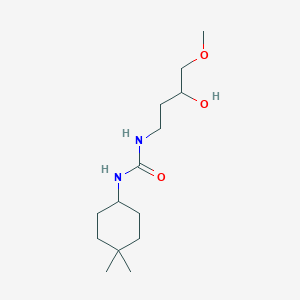
2-(4-Acetyl-2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetyl-2-chlorophenoxy)acetamide, also known as aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The chemical structure of aceclofenac is similar to that of diclofenac, another commonly used NSAID. Aceclofenac is a prodrug, which means that it is converted into its active form in the body.
Mécanisme D'action
Aceclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. There are two isoforms of COX enzymes, COX-1 and COX-2. COX-1 is involved in the production of prostaglandins that protect the stomach lining and promote blood clotting, while COX-2 is involved in the production of prostaglandins that cause inflammation and pain. Aceclofenac selectively inhibits COX-2, which reduces inflammation and pain without affecting the protective functions of COX-1.
Biochemical and Physiological Effects:
Aceclofenac has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to improve joint function and reduce the need for additional pain medication. Aceclofenac is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Aceclofenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its anti-inflammatory and analgesic properties, which makes it a useful tool for evaluating the efficacy of other drugs or treatments. However, 2-(4-Acetyl-2-chlorophenoxy)acetamide has some limitations for use in laboratory experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. It also has the potential to cause side effects such as gastrointestinal bleeding and renal impairment, which must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-Acetyl-2-chlorophenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the evaluation of its potential use in other conditions such as cancer or Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanisms of action of 2-(4-Acetyl-2-chlorophenoxy)acetamide and its effects on different physiological systems.
Méthodes De Synthèse
Aceclofenac can be synthesized by reacting 4-chloro-2-acetylphenol with chloroacetic acid in the presence of potassium carbonate. The reaction yields 2-(4-Acetyl-2-chlorophenoxy)acetamide as the final product.
Applications De Recherche Scientifique
Aceclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Aceclofenac has been used in clinical trials to evaluate its efficacy in treating various conditions such as osteoarthritis, rheumatoid arthritis, and back pain.
Propriétés
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)7-2-3-9(8(11)4-7)15-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUZDMMEDCSDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-2-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)




![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)